molecular formula C11H8Br2N2O B2565146 4,5-dibromo-2-(4-methylphenyl)-3(2H)-pyridazinone CAS No. 14132-98-0

4,5-dibromo-2-(4-methylphenyl)-3(2H)-pyridazinone

Cat. No.: B2565146
CAS No.: 14132-98-0
M. Wt: 344.006
InChI Key: ZCPAEHXABHSKCD-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of 4,5-dibromo-2-(4-methylphenyl)-3(2H)-pyridazinone (C₁₁H₈Br₂N₂O) features a pyridazinone core substituted with two bromine atoms at positions 4 and 5 and a 4-methylphenyl group at position 2. X-ray crystallographic studies of analogous pyridazinone derivatives reveal that the pyridazinone ring adopts a nearly planar conformation, with slight distortions due to steric and electronic effects from substituents. The methylphenyl group is oriented orthogonally to the pyridazinone plane, creating a dihedral angle of approximately 85–90°. This orthogonal arrangement minimizes steric clashes between the methylphenyl group and the bromine atoms.

Key bond lengths and angles derived from crystallographic data of related compounds include:

  • C–Br bond length : 1.89–1.92 Å
  • C=O bond length : 1.23–1.24 Å
  • N–N bond length : 1.34–1.35 Å

The crystal packing is stabilized by weak intermolecular interactions, such as C–H⋯O and C–H⋯Br hydrogen bonds, which form inversion dimers and extended networks.

Electronic Configuration and Resonance Stabilization

The electronic structure of this compound is influenced by conjugation within the pyridazinone ring and the electron-withdrawing effects of bromine substituents. The pyridazinone core exhibits resonance stabilization, with delocalization of π-electrons across the N–N and C=O groups. Bromine atoms at positions 4 and 5 further polarize the ring, increasing electrophilicity at positions 2 and 6.

Key resonance structures include:

  • Keto-enol tautomerism : The carbonyl group at position 3 participates in tautomeric equilibria, though the keto form predominates due to stabilization by bromine substituents.
  • Charge distribution : Bromine atoms withdraw electron density via inductive effects, creating partial positive charges on adjacent carbon atoms.

Density functional theory (DFT) calculations on similar compounds show a highest occupied molecular orbital (HOMO) localized on the pyridazinone ring and bromine atoms, while the lowest unoccupied molecular orbital (LUMO) resides on the carbonyl group.

Comparative Structural Analysis with Pyridazinone Analogues

Comparative studies highlight distinct structural and electronic differences between this compound and its analogues:

Feature This compound 4,5-Dibromo-2-phenyl-3(2H)-pyridazinone 4,5-Dibromo-2-methyl-3(2H)-pyridazinone
Substituent 4-Methylphenyl Phenyl Methyl
Dihedral angle ~85–90° ~72–88° Planar
C=O bond length (Å) 1.24 1.23 1.25
Electrophilicity High (due to Br and methylphenyl) Moderate Low

The methyl group on the phenyl ring in this compound enhances steric hindrance compared to unsubstituted phenyl analogues, reducing rotational freedom and influencing crystal packing. In contrast, methyl-substituted derivatives (e.g., 4,5-dibromo-2-methyl-3(2H)-pyridazinone) exhibit greater planarity and weaker intermolecular interactions due to smaller substituents.

Properties

IUPAC Name

4,5-dibromo-2-(4-methylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Br2N2O/c1-7-2-4-8(5-3-7)15-11(16)10(13)9(12)6-14-15/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPAEHXABHSKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dibromo-2-(4-methylphenyl)-3(2H)-pyridazinone typically involves the bromination of 2-(4-methylphenyl)-3(2H)-pyridazinone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing the reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4,5-dibromo-2-(4-methylphenyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding 2-(4-methylphenyl)-3(2H)-pyridazinone.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Various substituted pyridazinones depending on the nucleophile used.

    Reduction: 2-(4-methylphenyl)-3(2H)-pyridazinone.

    Oxidation: 4,5-dibromo-2-(4-carboxyphenyl)-3(2H)-pyridazinone.

Scientific Research Applications

Pharmaceutical Development

The compound is extensively utilized as an intermediate in the synthesis of pharmaceuticals. Its derivatives have been investigated for their potential anti-inflammatory and antimicrobial properties. For instance, research has shown that pyridazinone derivatives can inhibit specific biological pathways relevant to cancer treatment:

  • Case Study : A study on pyridazinone-based inhibitors demonstrated that certain derivatives exhibited high potency against bromodomain and extraterminal (BET) proteins, which are implicated in cancer progression. The lead compound showed a dissociation constant (K_d) of 6.3 nM and was effective in sensitizing breast cancer cells to chemotherapy agents like doxorubicin .

Agricultural Chemistry

In agricultural applications, 4,5-dibromo-2-(4-methylphenyl)-3(2H)-pyridazinone serves as a precursor for synthesizing agrochemicals such as herbicides and fungicides. These compounds are crucial for enhancing crop yields and protecting plants from pests and diseases.

  • Data Table: Agrochemical Applications
Compound TypeApplicationEffectiveness
HerbicidesWeed controlImproved crop yield by up to 30%
FungicidesDisease preventionReduced fungal infections by 50%

Material Science

The compound is also employed in the formulation of specialty polymers and coatings. Its chemical structure contributes to enhanced durability and resistance to environmental factors, making it valuable in developing materials for various industrial applications.

  • Case Study : Research indicates that incorporating pyridazinone derivatives into polymer matrices improves thermal stability and mechanical properties, which are essential for applications in automotive and aerospace industries .

Analytical Chemistry

In analytical chemistry, this compound is utilized in various methods such as chromatography and spectroscopy. It aids in the detection and quantification of other chemical substances, enhancing the accuracy of analytical results.

  • Data Table: Analytical Methods Using Pyridazinones
MethodApplicationAdvantages
ChromatographySeparation of compoundsHigh resolution
SpectroscopyQuantitative analysisSensitivity to low concentrations

Research in Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis, enabling chemists to create complex molecules with precision. Its reactivity allows for the formation of diverse chemical structures essential for drug discovery.

  • Data Table: Synthesis Applications
Reaction TypeProduct TypeYield (%)
Nucleophilic substitutionPyridazinone derivatives85
Coupling reactionsBiologically active compounds90

Mechanism of Action

The mechanism of action of 4,5-dibromo-2-(4-methylphenyl)-3(2H)-pyridazinone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and the pyridazinone ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Formula Melting Point (°C) log P Key Applications/Activities Reference
4,5-Dibromo-2-(4-methylphenyl)-3(2H)-pyridazinone 4,5-Br; 2-(4-methylphenyl) C₁₁H₈Br₂N₂O 180–185 ~2.1* Intermediate for PET tracers
4-Chloro-2-tert-butyl-5-triazolyl-pyridazinone ([18F]Fmpp1) 4-Cl; 2-tert-butyl; 5-triazolyl C₂₃H₂₄ClFN₆O₂ N/A 1.98 PET imaging (mitochondrial complex I)
6-Methyl-2-(4-methylphenyl)-5-pyrrolidinylcarbonyl-4-[4-(trifluoromethyl)phenyl]-3(2H)-pyridazinone (9g) 6-CH₃; 2-(4-CH₃Ph); 5-pyrrolidinyl; 4-CF₃Ph C₂₃H₂₁F₃N₂O₂ 227–228 N/A Anticancer screening
4,5-Dichloro-2-[(4-methylphenyl)sulfonyl]pyridazin-3(2H)-one 4,5-Cl; 2-(4-CH₃Ph-SO₂) C₁₁H₈Cl₂N₂O₃S N/A N/A Synthetic intermediate
6-(2',4'-Dichlorophenyl)-3(2H)-pyridazinone 6-(2,4-Cl₂Ph) C₁₀H₆Cl₂N₂O N/A N/A Anticonvulsant (ED₅₀ = 23 mg/kg)

*Estimated log P based on brominated analogues in .

Key Findings

Halogenation Effects: Brominated derivatives (e.g., the target compound) exhibit higher lipophilicity (log P ~2.1) compared to chlorinated analogues (log P ~1.98 for [18F]Fmpp1) . This property enhances membrane permeability, critical for central nervous system (CNS) targeting. In anticonvulsant studies, electron-withdrawing substituents (e.g., Cl, Br) on the phenyl ring significantly improve activity. For example, 6-(2',4'-dichlorophenyl)-3(2H)-pyridazinone showed an ED₅₀ of 23 mg/kg in mice, outperforming non-halogenated derivatives .

Substituent Diversity :

  • The 4-methylphenyl group at position 2 (target compound) provides steric bulk and aromatic stability, similar to 2-tert-butyl groups in [18F]Fmpp1, which improve metabolic resistance .
  • Pyrrolidinylcarbonyl and trifluoromethylphenyl substituents (e.g., compound 9g) enhance binding to hydrophobic pockets in enzymes, as seen in anticancer screenings .

Biological Activity: Pyridazinones with N-2 alkyl side chains (e.g., thioamide derivatives) exhibit potent antiulcer and antiplatelet activities due to vasorelaxant effects . The target compound’s bromine atoms may amplify these effects by modulating electron density. 4,5-Dihydro-3(2H)-pyridazinones (e.g., anticonvulsant derivatives) show reduced activity compared to unsaturated counterparts, highlighting the importance of the pyridazinone ring’s aromaticity .

Synthetic Accessibility: Bromination at the 4,5-positions (target compound) requires controlled conditions to avoid over-halogenation, whereas chlorinated derivatives (e.g., 4,5-dichloro analogues) are more straightforward to synthesize . Fluorinated PET tracers like [18F]Fmpp1 involve complex radiolabeling steps (RCY 47–58%), limiting scalability compared to non-radioactive brominated derivatives .

Biological Activity

4,5-Dibromo-2-(4-methylphenyl)-3(2H)-pyridazinone is a synthetic organic compound belonging to the pyridazinone family, characterized by its unique structure that includes two bromine atoms and a methylphenyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound based on various research findings, including mechanisms of action, case studies, and comparative analysis with related compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H8Br2N2O\text{C}_{11}\text{H}_{8}\text{Br}_2\text{N}_2\text{O}

This structure contributes to its biological activity through interactions with various molecular targets in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that the compound may function as an inhibitor of monoamine oxidase (MAO), which is crucial for the breakdown of neurotransmitters. Inhibiting MAO can potentially lead to increased levels of neurotransmitters, offering therapeutic benefits in neurodegenerative disorders.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi, demonstrating effective inhibition at certain concentrations. The compound's bromine atoms enhance its reactivity, making it a promising candidate for further development as an antimicrobial agent .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have indicated that it can inhibit the proliferation of cancer cell lines. For instance, a study highlighted its effectiveness against gastric cancer cells, where it exhibited cytotoxic effects at specific concentrations . The mechanism involves inducing apoptosis in cancer cells, which is crucial for developing new cancer therapies.

Study on MAO Inhibition

In a comparative study on pyridazinone derivatives, this compound was found to possess notable MAO-B inhibitory activity. It was reported that this compound had an IC50 value indicating potent inhibition compared to other derivatives tested in the same study . This suggests its potential utility in treating conditions like Alzheimer's disease.

Cytotoxic Effects

Research assessing the cytotoxic effects of various pyridazinone derivatives indicated that while some derivatives caused significant cell death at higher concentrations, this compound demonstrated lower toxicity towards healthy fibroblast cells (L929), making it a more favorable candidate for drug development .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
This compound Contains two bromine atoms and a methylphenyl groupAntimicrobial, anticancer
2-(4-methylphenyl)-3(2H)-pyridazinone Lacks bromine atomsLower reactivity
4,5-Dichloro-2-(4-methylphenyl)-3(2H)-pyridazinone Contains chlorine instead of bromineVaries in reactivity

The presence of bromine enhances the reactivity and biological activity compared to compounds lacking these halogens.

Q & A

Q. Key Intermediates :

  • γ-Keto acids (from Friedel-Crafts acylation) .
  • 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone (precursor for further functionalization) .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

  • X-ray Diffraction (XRD) : Determines crystal packing and hydrogen-bonding networks. For example, Hirshfeld surface analysis of similar pyridazinones reveals dominant H···Br and H···O interactions .
  • Spectral Data :
    • ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for the 4-methylphenyl group) .
    • IR Spectroscopy : Identifies carbonyl (C=O) stretches at ~1670 cm⁻¹ and N-H stretches at ~3200 cm⁻¹ .
    • Elemental Analysis : Validates purity (>95%) and stoichiometry .

Advanced: How do structural modifications at specific positions affect bioactivity?

Q. Structure-Activity Relationship (SAR) Insights :

  • Position 2 (4-methylphenyl) : Enhances lipophilicity, improving membrane permeability for cardiovascular targets .
  • Bromine at 4,5-positions : Increases electrophilicity, potentially enhancing interaction with cardiac ion channels (e.g., PDE-III inhibition) .
  • Amino groups at position 6 : Derivatives like 6-(4-aminophenyl) show improved cardiotonic activity comparable to levosimendan in preclinical models .

Q. Contradictions in Data :

  • Some 4,5-dihalo derivatives exhibit analgesic activity (via COX inhibition) rather than cardiotonic effects . Resolution requires comparative assays (e.g., isolated heart models vs. writhing tests) .

Advanced: How can molecular interactions explain physicochemical properties?

Q. Key Findings :

  • Crystal Packing : Hydrogen bonds between pyridazinone carbonyl oxygen and adjacent N-H groups stabilize the lattice, impacting solubility .
  • Hirshfeld Surface Analysis : Br···H interactions (8–10% contribution) suggest bromine’s role in solid-state stability but may reduce aqueous solubility .
  • LogP Calculations : The 4-methylphenyl group increases logP by ~1.5 units, necessitating formulation strategies (e.g., salt formation or nanoemulsions) .

Advanced: What in vitro/in vivo models evaluate cardioactivity?

Q. Methodological Recommendations :

  • In Vitro :
    • PDE-III Inhibition Assays : Measure cAMP levels in cardiomyocytes .
    • Calcium Sensitization : Assess troponin C binding using fluorescence polarization .
  • In Vivo :
    • Langendorff Perfused Heart : Evaluates contractility and coronary flow rates .
    • Hypertensive Rat Models : Monitor blood pressure reduction post-administration .

Validation : Compare activity to reference standards like levosimendan or pimobendan .

Basic: What are the key intermediates in synthesis?

Q. Critical Intermediates :

  • γ-Keto Acid : Synthesized via Friedel-Crafts acylation of 4-methylacetophenone and succinic anhydride .
  • 6-(4-Aminophenyl) Intermediate : Prepared via hydrolysis of acetylated precursors, enabling Mannich-type reactions for phosphonate derivatives .
  • Brominated Precursors : 4,5-Dibromo intermediates generated using Br₂/acetic acid .

Advanced: How to address low solubility/stability in formulation?

Q. Strategies :

  • Pro-Drug Design : Introduce phosphate or acetate esters at position 3 to enhance aqueous solubility .
  • Co-Crystallization : Use co-formers like succinic acid to improve stability and dissolution rates .
  • Nanoformulations : Encapsulate in PLGA nanoparticles to bypass solubility limitations .

Advanced: How to resolve contradictions in pharmacological data?

Q. Case Study :

  • Cardiotonic vs. Analgesic Activity :
    • Hypothesis : Substituent-dependent target selectivity (e.g., PDE-III vs. COX-2).
    • Methodology :

Docking Studies : Compare binding affinities to PDE-III and COX-2 .

Knockout Models : Use PDE-III⁻/⁻ mice to isolate COX-mediated effects .

  • Outcome : Derivatives with electron-withdrawing groups (e.g., Br) favor PDE-III inhibition, while bulkier aryl groups promote COX-2 interaction .

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